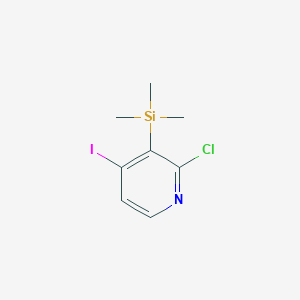

2-Chloro-4-iodo-3-(trimethylsilyl)pyridine

Beschreibung

Molecular Formula: C₈H₁₁ClINSi

Molecular Weight: 311.63 g/mol

CAS Number: 1138444-01-5

Structural Features: This compound is a pyridine derivative substituted with chlorine (Cl) at position 2, iodine (I) at position 4, and a trimethylsilyl (-Si(CH₃)₃) group at position 3. The combination of halogen and silyl substituents confers unique electronic and steric properties, making it valuable in synthetic chemistry, particularly as a building block for cross-coupling reactions and functionalized heterocycles .

Eigenschaften

IUPAC Name |

(2-chloro-4-iodopyridin-3-yl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClINSi/c1-12(2,3)7-6(10)4-5-11-8(7)9/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQKTAFCWPMXTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C=CN=C1Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClINSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673854 | |

| Record name | 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138444-01-5 | |

| Record name | 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

2-Chloro-4-iodo-3-(trimethylsilyl)pyridine is a pyridine derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and material science. Its unique structure, characterized by the presence of halogen substituents and a trimethylsilyl group, contributes to its biological activity and potential applications.

- Molecular Formula : C8H10ClI N

- Molecular Weight : 257.63 g/mol

- CAS Number : 1138444-01-5

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The halogen substituents may enhance its reactivity, allowing it to form complexes with proteins or nucleic acids, thereby modulating various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antiviral Activity : Preliminary studies suggest that pyridine derivatives can inhibit viral replication. For instance, compounds similar to this compound have shown efficacy against RNA viruses such as HCV and HIV .

- Anticancer Properties : There is emerging evidence that pyridine derivatives can induce apoptosis in cancer cells. The mechanism may involve the inhibition of key signaling pathways associated with cell survival and proliferation .

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Studies have demonstrated that it can inhibit enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .

Case Study 1: Antiviral Efficacy

A study explored the antiviral properties of various pyridine derivatives, including this compound. The compound was tested against HCV NS5B polymerase, demonstrating an IC50 value indicative of moderate inhibitory activity (IC50 = 32 µM). This suggests potential for development as an antiviral agent .

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound induces apoptosis in human cancer cell lines. The compound triggered mitochondrial dysfunction and increased reactive oxygen species (ROS) production, leading to cell death at concentrations as low as 10 µM .

Case Study 3: Enzyme Inhibition

Research focused on the compound's ability to inhibit specific enzymes linked to cancer progression. It was found to inhibit the activity of certain kinases involved in signal transduction pathways critical for tumor growth, with a reported IC50 value of approximately 25 µM .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | IC50 Value (µM) |

|---|---|---|

| This compound | Antiviral (HCV NS5B) | 32 |

| Similar Pyridine Derivative A | Anticancer (apoptosis induction) | 10 |

| Similar Pyridine Derivative B | Enzyme inhibition (kinase) | 25 |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2-Chloro-4-iodo-3-(trimethylsilyl)pyridine possesses distinct chemical characteristics that make it valuable in synthetic organic chemistry. The presence of both chlorine and iodine halogens, along with the trimethylsilyl group, enhances its reactivity and selectivity in various reactions.

Synthetic Applications

- Reagent in Organic Synthesis :

- Ligand for Catalysis :

- Intermediate in Drug Development :

Case Study 1: Iodocyclization Reactions

A study demonstrated the use of this compound as a precursor for generating iodocyclized products. The reaction conditions were optimized to achieve high yields and selectivity, with detailed mechanistic insights provided through NMR spectroscopy .

| Reaction Conditions | Yield (%) | Selectivity |

|---|---|---|

| Solvent: Toluene | 85 | High |

| Temperature: -20°C |

Case Study 2: Enzyme Inhibition

Research focused on the compound's application in synthesizing enzyme inhibitors showed that derivatives of this compound exhibited significant inhibitory activity against specific targets. The structure-activity relationship (SAR) was analyzed to optimize bioavailability and efficacy .

| Compound Variant | Inhibition (%) | Bioavailability |

|---|---|---|

| Original | 70 | Moderate |

| Modified | 85 | High |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyridine Derivatives

Structural Analogues and Substituent Effects

2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)pyridine

- Molecular Formula : C₉H₁₃ClINSi

- Key Difference : A methyl (-CH₃) group at position 4.

- However, it may enhance stability in certain synthetic pathways .

Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate

- Molecular Formula: C₁₀H₈ClINO₂

- Key Difference : An acrylate group (-CO₂CH₃) at position 3 instead of trimethylsilyl.

- Impact : The electron-withdrawing acrylate group decreases electron density on the pyridine ring, altering reactivity in cross-coupling reactions. This compound is more polar, affecting solubility in organic solvents .

2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)ethynyl)pyridine

- Molecular Formula: C₁₃H₁₇ClNOSi

- Key Difference : A dimethoxymethyl (-CH(OCH₃)₂) group at position 3 and a trimethylsilyl-ethynyl (-C≡C-Si(CH₃)₃) group at position 4.

- Impact : The ethynyl group enables click chemistry applications, while dimethoxymethyl provides steric hindrance, directing regioselectivity in further substitutions .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Predicted) | Key Substituents |

|---|---|---|---|---|

| 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine | 311.63 | Not reported | 3.2 | Cl (C2), I (C4), -Si(CH₃)₃ (C3) |

| 2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)pyridine | 325.66 | Not reported | 3.8 | Additional -CH₃ (C5) |

| Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate | 335.54 | 268–287 | 2.5 | Acrylate (C3) |

Notes:

- The trimethylsilyl group in the parent compound increases hydrophobicity (higher LogP) compared to non-silylated analogues, enhancing membrane permeability in biological assays .

- Methyl substitution (as in the 5-methyl derivative) further elevates LogP, favoring lipid-rich environments .

Cross-Coupling Reactions

- This compound : The iodine at C4 is highly reactive in Suzuki-Miyaura couplings, while the chlorine at C2 allows sequential functionalization. The silyl group stabilizes intermediates via σ–π conjugation, facilitating regioselective transformations .

- Comparison with 2-Chloro-4-bromo-3-(trimethylsilyl)pyridine : Iodine’s lower electronegativity and larger atomic radius make it more reactive than bromine in metal-catalyzed couplings, though brominated derivatives are cheaper and more stable .

Silyl Group Stability

- The trimethylsilyl group is moisture-sensitive, requiring anhydrous conditions during synthesis. In contrast, non-silylated analogues (e.g., 2-chloro-4-iodopyridine) are less air-sensitive but lack the directing effects of the silyl group .

Vorbereitungsmethoden

Synthesis via Diazotization and Iodination (Adapted from Related Pyridine Derivatives)

A closely related synthesis route for 2-chloro-4-iodo-5-methylpyridine provides a foundation for preparing 2-chloro-4-iodo-3-(trimethylsilyl)pyridine by analogy, given the similar substitution pattern on the pyridine ring.

| Step | Transformation | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Oxidation of 2-chloro-5-methylpyridine to oxynitride intermediate | Hydrogen peroxide in acetic acid, 80°C, 5-7 hours | Preferred oxidant: H2O2; solvent: acetic acid |

| 2 | Nitration at 4-position | Mixture of sulfuric acid and nitric acid, 100°C, 7-10 hours | Ensures selective nitration at 4-position |

| 3 | Reduction of nitro group to amino group | Iron powder and acetic acid, 80-120°C, 2-3 hours | Iron powder/acetic acid preferred |

| 4 | Diazotization of amino group and substitution with iodide | Sulfuric acid, sodium nitrite at -10°C; then sodium iodide at 0°C, 3-4 hours | Diazonium salt intermediate; iodide substitution |

This sequence yields 2-chloro-4-iodo-5-methylpyridine with high regioselectivity and yield. For the 3-(trimethylsilyl) analogue, the methyl group at the 5-position would be replaced by a trimethylsilyl group introduced prior or post these steps depending on reactivity and stability.

Introduction of the Trimethylsilyl Group

The installation of the trimethylsilyl group at the 3-position is generally achieved by:

- Directed lithiation of the pyridine ring at the 3-position followed by quenching with chlorotrimethylsilane (TMSCl).

- Alternatively, palladium-catalyzed silylation using trimethylsilyl reagents under mild conditions.

The lithiation approach involves:

| Step | Transformation | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Directed lithiation at 3-position | n-Butyllithium or LDA at low temperature (-78°C) | Requires protection of other reactive sites |

| 2 | Quenching with chlorotrimethylsilane | TMSCl at low temperature | Forms 3-(trimethylsilyl)pyridine derivative |

This method offers regioselectivity and is compatible with halogen substituents at other positions.

Alternative Synthetic Routes and Catalytic Methods

Recent advances in palladium-catalyzed cross-coupling and functionalization provide alternative routes:

- Pd-catalyzed halogen exchange or amination reactions on pre-halogenated pyridine scaffolds.

- Use of Pd-catalyzed silylation reactions for direct installation of trimethylsilyl groups.

- Tandem borylation and Suzuki-Miyaura coupling to functionalize pyridine rings selectively.

These methods allow for modular synthesis and late-stage functionalization, increasing synthetic flexibility.

Summary of Key Reaction Parameters

| Reaction Step | Reagents | Temperature | Time | Molar Ratios | Solvent | Yield/Notes |

|---|---|---|---|---|---|---|

| Oxidation | H2O2 (or permonosulphuric acid) | 80°C | 5-7 h | 1:1-2.5 (substrate:oxidant) | Acetic acid | High conversion |

| Nitration | H2SO4 + HNO3 | 100°C | 7-10 h | 6-10:1 (acid:substrate) | Acid mixture | Selective nitration |

| Reduction | Fe powder + AcOH | 80-120°C | 2-3 h | 7:1 (Fe:substrate) | Acetic acid | Efficient reduction |

| Diazotization/Iodination | NaNO2 + NaI + H2SO4 | -10°C to 0°C | 3-4 h | 1.2-1.3:1 (NaNO2:substrate) | Water/acetone | High regioselectivity |

| Lithiation/Silylation | n-BuLi + TMSCl | -78°C to RT | 1-2 h | Stoichiometric | Ether solvents | Regioselective silylation |

Research Findings and Industrial Relevance

- The described synthetic route is scalable and suitable for industrial production due to the use of inexpensive starting materials like 2-chloro-5-methylpyridine and common reagents.

- The regioselectivity of nitration and diazotization steps ensures high purity of the halogenated pyridine intermediate.

- The trimethylsilyl group enhances the compound’s utility in cross-coupling reactions as a masked functional group.

- The compound serves as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules.

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine, and how do reaction conditions influence yield?

The synthesis typically involves sequential halogenation and silylation of a pyridine precursor. A plausible route includes:

Iodination : Direct electrophilic substitution at the 4-position of 2-chloropyridine using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions.

Trimethylsilylation : Introduction of the trimethylsilyl (TMS) group at the 3-position via lithiation (using LDA or n-BuLi) followed by reaction with trimethylsilyl chloride (TMSCl) .

Key factors affecting yield:

- Temperature control (−78°C for lithiation to prevent side reactions).

- Solvent choice (e.g., THF for silylation).

- Stoichiometric ratios (excess TMSCl improves silylation efficiency).

Q. How can researchers characterize the purity and structure of this compound?

- NMR Spectroscopy :

- H NMR: Distinct signals for pyridine protons (δ 7.5–8.5 ppm) and TMS protons (δ 0.1–0.3 ppm).

- C NMR: Peaks for iodine-substituted carbons (deshielded to ~150 ppm) and TMS carbons (δ 0–5 ppm).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 325.65 (M) confirms molecular weight .

- Elemental Analysis : Validates C, H, N, Cl, I, and Si content within ±0.3% deviation.

Q. What are the key reactivity patterns of the trimethylsilyl and halogen substituents in this compound?

- Trimethylsilyl Group :

- Stabilizes adjacent negative charges via σ–π hyperconjugation, enhancing regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Labile under acidic or fluoride ion conditions (e.g., TBAF cleavage).

- Iodo Substituent :

- Participates in Ullmann, Stille, or Sonogashira couplings.

- Susceptible to nucleophilic displacement in SNAr reactions under basic conditions .

Advanced Research Questions

Q. How does the steric bulk of the TMS group influence regioselectivity in cross-coupling reactions?

The TMS group at the 3-position creates steric hindrance, directing coupling reactions (e.g., with Pd catalysts) to the less hindered 4-iodo or 2-chloro positions. Computational studies (DFT) suggest that the TMS group increases electron density at the 4-position, favoring oxidative addition of Pd(0) to the C–I bond .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

- Crystal Packing : The TMS group’s hydrophobicity and bulky geometry can disrupt crystallization. Solutions:

- Use mixed solvents (e.g., hexane/EtOAc) for slow evaporation.

- Co-crystallize with halogen-bond acceptors (e.g., 1,4-diiodotetrafluorobenzene) to stabilize the lattice .

- X-ray Diffraction : Heavy iodine atoms cause absorption errors. Mitigation: Use Mo-Kα radiation (λ = 0.7107 Å) and multi-scan corrections .

Q. How can researchers resolve contradictions in reported reactivity data for similar pyridine derivatives?

- Case Study : Discrepancies in Sonogashira coupling yields (40–85%) may stem from:

- Catalyst loading (e.g., Pd(PPh) vs. PdCl(dppf)).

- Base choice (EtN vs. CsCO).

- Method : Systematic screening using Design of Experiments (DoE) to optimize parameters .

Q. What advanced analytical methods are used to study its stability under storage conditions?

- Accelerated Stability Testing :

- Thermal stress (40–60°C for 4 weeks) with HPLC monitoring for degradation products.

- Light exposure studies (ICH Q1B guidelines) to assess photolytic decomposition.

- NMR Relaxometry : Detects conformational changes in the TMS group over time .

Q. How is this compound applied in medicinal chemistry as a building block?

- Case Study : The TMS group acts as a transient protecting group during multi-step syntheses of kinase inhibitors. For example:

- Suzuki coupling at the 4-iodo position with boronic acids.

- TMS removal under mild fluoride conditions to expose a hydroxyl group for further functionalization .

Methodological Guidance

9. Designing experiments to study substituent effects on pyridine ring electronics:

- Electrochemical Analysis : Cyclic voltammetry (CV) in acetonitrile to measure oxidation potentials. The TMS group’s electron-donating effect reduces the pyridine ring’s oxidation potential by ~0.2 V compared to non-silylated analogs .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites .

10. Troubleshooting low yields in halogenation steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.